molecular formula C20H15FN2O3 B2972329 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol CAS No. 1935723-99-1

3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol

Cat. No.: B2972329
CAS No.: 1935723-99-1
M. Wt: 350.349
InChI Key: PPJZWIROEDUELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol is a complex organic compound featuring a unique structure that combines fluorine, hydroxyl, phenyl, imidazolyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and furan intermediates, followed by their coupling with the fluorophenol derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the imidazole or furan rings.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, amino, or halogen groups.

Scientific Research Applications

3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. The presence of fluorine and hydroxyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: A simpler analog with a single fluorine and hydroxyl group on a phenyl ring.

    5-Fluoro-2-hydroxybenzaldehyde: Contains a fluorine and hydroxyl group on a benzaldehyde structure.

    4-[5-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide: A more complex structure with similar functional groups.

Uniqueness

3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol stands out due to its combination of multiple functional groups and heterocyclic rings, providing unique chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c1-11-19(12-2-4-13(24)5-3-12)23-20(22-11)18-9-8-17(26-18)15-7-6-14(25)10-16(15)21/h2-10,24-25H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJZWIROEDUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)O)F)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.